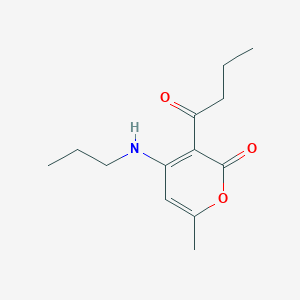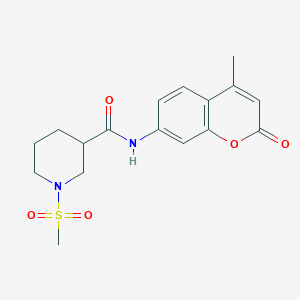![molecular formula C20H12Cl2N2S B4584541 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4584541.png)
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
説明
Synthesis Analysis
Synthesis of similar complex molecules typically involves multi-step reactions, including condensation, cyclization, and substitution reactions, to introduce various functional groups into the core structure. For instance, the synthesis of related compounds often employs base-catalyzed Claisen-Schmidt condensation reactions followed by further functionalization to introduce specific substituents (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile" has been analyzed through single crystal X-ray diffraction, revealing that such molecules often exhibit planar conformations with specific dihedral angles between the rings. This planarity contributes to the stability of the molecule and affects its reactivity and interaction with biological targets (Sharma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of multiple functional groups, allowing for a range of chemical transformations. The thiazole ring, in particular, can undergo nucleophilic substitution reactions, contributing to the molecule's versatility in chemical synthesis. Moreover, the presence of electronegative substituents like chlorine affects the electron density distribution within the molecule, influencing its chemical behavior (Kerru et al., 2019).
Physical Properties Analysis
The physical properties of compounds with structures similar to "2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile" include solubility, melting point, and crystalline structure. These properties are crucial for determining the compound's applicability in various fields, including pharmaceuticals and materials science. The solubility in different solvents can vary significantly based on the compound's polarity and the presence of functional groups (Banu et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are critical for understanding the compound's behavior in chemical reactions and its potential applications. The electron-withdrawing effects of the dichlorophenyl and thiazolyl groups can impact the compound's acidity and reactivity, making it a subject of interest for further chemical studies (Foroumadi et al., 2007).
科学的研究の応用
Quantum Chemical Calculations and Molecular Docking
A comprehensive analysis involving quantum chemical calculations, molecular docking, and spectroscopic methods has been conducted on related bioactive molecules, focusing on their antimicrobial activity and interaction with different proteins. These studies highlight the compound's potential in understanding non-covalent interactions, molecular stability, and reactivity properties through various computational approaches such as DFT, RDG, ELF, NBO, and Fukui functions (A. Viji et al., 2020). Another study focusing on molecular docking and quantum chemical calculations emphasizes the importance of these methods in exploring the biological effects and spectroscopic properties of related molecules, offering insights into their potential biological activities (A. Viji et al., 2020).
Corrosion Inhibition Studies
Research on thiazole and thiadiazole derivatives, including compounds similar to the one , has shown significant potential in corrosion inhibition for metals. Quantum chemical parameters and molecular dynamics simulations suggest these compounds' effectiveness in protecting against corrosion, with theoretical data supporting experimental results (S. Kaya et al., 2016). Another investigation into quinoxaline derivatives as corrosion inhibitors for mild steel in acidic media demonstrates high efficiency, further highlighting the relevance of such compounds in corrosion protection studies (V. Saraswat & M. Yadav, 2020).
Antimicrobial Activity
Several studies have synthesized and evaluated novel compounds containing the thiazole moiety for their antimicrobial properties. These compounds have shown variable and modest activities against different bacterial and fungal strains, suggesting their potential as antimicrobial agents (H. B'Bhatt & S. Sharma, 2017). The use of 1,3,4-thiadiazole and its derivatives in the synthesis of compounds with potential antimicrobial properties further supports the scientific interest in exploring such molecules for pharmacological applications (P. Sah et al., 2014).
Photovoltaic Applications
In the field of materials science, donor-acceptor polymers incorporating thiadiazole units have been explored for their application in bulk heterojunction solar cells. These studies focus on the effect of positioning alkyl chains on photovoltaic efficiency, demonstrating the compound's relevance in the development of new materials for solar energy conversion (Huaxing Zhou et al., 2010).
Nonlinear Optical (NLO) Properties
The crystal structure and molecular dynamics of related compounds have been analyzed, revealing insights into their potential application in nonlinear optical materials. These findings are supported by DFT calculations, highlighting the compounds' electronic properties and interaction motifs, which are crucial for NLO applications (Nagaraju Kerru et al., 2019).
特性
IUPAC Name |
(2Z,4E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2S/c21-17-10-9-15(11-18(17)22)19-13-25-20(24-19)16(12-23)8-4-7-14-5-2-1-3-6-14/h1-11,13H/b7-4+,16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKYEGNDNJVPIV-QSJINSDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4584502.png)
![1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4584509.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4584517.png)
![2-({[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4584524.png)
![N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B4584527.png)

![ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4584546.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584550.png)
![2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4584557.png)